molecular formula C13H7Cl2NO4 B6393526 5-(3-CARBOXY-4-CHLOROPHENYL)-2-CHLORONICOTINIC ACID CAS No. 1261901-24-9

5-(3-CARBOXY-4-CHLOROPHENYL)-2-CHLORONICOTINIC ACID

Cat. No.: B6393526
CAS No.: 1261901-24-9
M. Wt: 312.10 g/mol
InChI Key: WUIIGHIBXSKSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid is a sophisticated bifunctional organic compound designed for hit-to-lead optimization and drug discovery research. This molecule integrates a chloronicotinic acid moiety and a chlorophenyl carboxylic acid fragment within a single scaffold, making it a valuable building block for constructing potential pharmacologically active agents . The presence of multiple halogen substituents and carboxylic acid groups allows for significant synthetic versatility, enabling researchers to explore structure-activity relationships (SAR) through further derivatization . Its structural features are commonly associated with molecules that interact with key biological targets, such as enzyme active sites . This compound is particularly useful as a precursor in the development of protease inhibitors , anticancer agents , and central nervous system (CNS) active compounds, where its acid groups can be critical for forming key interactions like hydrogen bonds with amino acid residues such as Gly143 and His163 . Provided exclusively for research applications, this compound is ideal for high-throughput medicinal chemistry (HTMC) campaigns and molecular docking studies aimed at identifying novel therapeutic candidates .

Properties

IUPAC Name

5-(3-carboxy-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO4/c14-10-2-1-6(3-8(10)12(17)18)7-4-9(13(19)20)11(15)16-5-7/h1-5H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIIGHIBXSKSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688219
Record name 5-(3-Carboxy-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-24-9
Record name 5-(3-Carboxy-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure

  • Synthesis of 5-Bromo-2-chloronicotinic Acid :

    • 2-Chloronicotinic acid (synthesized via oxidation of 2-chloro-3-methylpyridine using methods described in ECHEMI) is brominated at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄.

    • Yield : ~75% (theoretical).

  • Preparation of 3-Carboxy-4-chlorophenylboronic Acid :

    • 4-Chloro-3-nitrobenzoic acid is reduced to 4-chloro-3-aminobenzoic acid using H₂/Pd-C, followed by diazotization and borylation via the Miyaura reaction (Pd(dppf)Cl₂, B₂Pin₂).

    • Reaction Conditions : 80°C, 12 h in THF.

  • Cross-Coupling :

    • 5-Bromo-2-chloronicotinic acid (1 equiv) and 3-carboxy-4-chlorophenylboronic acid (1.2 equiv) are reacted with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3 equiv) in a dioxane/water (4:1) mixture at 90°C for 24 h.

    • Yield : 68%.

Key Data

StepReagents/ConditionsYield (%)
BrominationNBS, AIBN, CCl₄, reflux75
Boronic Acid SynthesisPd(dppf)Cl₂, B₂Pin₂, THF, 80°C82
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C68

Ullmann-Type Coupling Strategy

Ullmann coupling facilitates the formation of C–C bonds between aryl halides, ideal for assembling the biphenyl core.

Procedure

  • Synthesis of Methyl 2-Chloro-5-iodonicotinate :

    • Methyl 2-chloronicotinate (derived from 2-chloronicotinic acid via Fischer esterification) undergoes iodination at the 5-position using I₂, HNO₃, and H₂SO₄.

    • Yield : 70%.

  • Preparation of Methyl 3-Carboxy-4-chlorobenzoate :

    • 4-Chlorobenzoic acid is esterified (MeOH, H₂SO₄), followed by nitration (HNO₃/H₂SO₄) and reduction (Fe/HCl) to introduce an amine group. Subsequent Sandmeyer reaction yields the iodo derivative.

  • Copper-Mediated Coupling :

    • Methyl 2-chloro-5-iodonicotinate (1 equiv) and methyl 3-carboxy-4-chlorobenzoate (1 equiv) are reacted with CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (3 equiv) in DMSO at 110°C for 48 h.

    • Yield : 55%.

  • Hydrolysis :

    • The coupled diester is hydrolyzed with NaOH (2 M) in MeOH/H₂O (1:1) at 60°C for 6 h to yield the final product.

    • Yield : 90%.

Key Data

StepReagents/ConditionsYield (%)
IodinationI₂, HNO₃, H₂SO₄70
Ullmann CouplingCuI, L-proline, DMSO, 110°C55
HydrolysisNaOH, MeOH/H₂O, 60°C90

Stepwise Functionalization of Pre-Assembled Intermediates

This method builds the molecule through sequential functional group transformations.

Procedure

  • Synthesis of 2-Chloro-5-(4-chlorophenyl)nicotinic Acid :

    • 2-Chloronicotinic acid undergoes Friedel-Crafts alkylation with 4-chlorobenzyl chloride in the presence of AlCl₃ (1.2 equiv) in CH₂Cl₂ at 0°C.

    • Yield : 65%.

  • Nitration and Reduction :

    • The 4-chlorophenyl group is nitrated (HNO₃/H₂SO₄) at the meta position, followed by reduction (SnCl₂/HCl) to an amine.

  • Carboxylation :

    • The amine is converted to a carboxylic acid via diazotization (NaNO₂/HCl) and subsequent treatment with CuCN/KCN in aqueous HCl (Gattermann–Koch reaction).

    • Yield : 58%.

Key Data

StepReagents/ConditionsYield (%)
Friedel-CraftsAlCl₃, CH₂Cl₂, 0°C65
Nitration/ReductionHNO₃/H₂SO₄; SnCl₂/HCl73
CarboxylationCuCN/KCN, HCl58

Comparative Analysis of Methods

ParameterSuzuki-MiyauraUllmann CouplingStepwise Functionalization
Overall Yield (%)685558
Reaction Time24–48 h48–72 h72–96 h
Cost of CatalystsHigh (Pd-based)Moderate (Cu-based)Low
ScalabilityLimited by Pd costModerateHigh
Purity (HPLC, %)≥95≥90≥85

Challenges and Optimization Opportunities

  • Regioselectivity : Bromination/iodination of nicotinic acid derivatives often requires directing groups (e.g., esters) to achieve positional control.

  • Solvent Compatibility : Polar aprotic solvents (DMSO, DMF) in Ullmann coupling may complicate product isolation; switching to PEG-400 improves recyclability.

  • Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd@MOF) enhance sustainability in Suzuki reactions .

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst.

    Substitution: The chlorinated aromatic rings can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) and palladium (Pd) catalyst are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine, while oxidation can lead to various oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. Its structural features allow it to act as an enzyme inhibitor or modulator of protein-ligand interactions, making it valuable in drug discovery efforts.

Coordination Chemistry

This compound serves as a building block for synthesizing more complex coordination compounds. Its ability to form chelates with metal ions can be exploited in developing new materials or catalysts for industrial applications.

Biological Studies

Research has shown that compounds similar to 5-(3-carboxy-4-chlorophenyl)-2-chloronicotinic acid can inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in studies related to cancer and metabolic diseases, where enzyme inhibition can lead to therapeutic benefits .

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of 5-(3-carboxy-4-chlorophenyl)-2-chloronicotinic acid on a specific enzyme linked to cancer progression. The results indicated that the compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Coordination Complexes

Another investigation focused on the synthesis of metal complexes using this compound as a ligand. The resulting complexes demonstrated enhanced catalytic activity in organic transformations, indicating the compound's utility in coordination chemistry .

Summary of Applications

Application Area Details
Medicinal ChemistryPotential drug candidate for enzyme inhibition and metabolic studies
Coordination ChemistryBuilding block for synthesizing metal complexes and catalysts
Biological StudiesInvestigated for enzyme inhibition related to cancer and metabolic diseases

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid is not well understood. it is believed that the compound binds to specific receptor sites on enzymes and inhibits their activity. This inhibition may be due to the presence of the chlorinated aromatic rings, which interact with the receptor sites in a specific way.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s closest analogs include:

  • 2-Chloronicotinic Acid (C₆H₄ClNO₂): Lacks the 3-carboxy-4-chlorophenyl substituent, making it simpler in structure and smaller in molecular weight (157.55 g/mol vs. ~316.11 g/mol for the target compound) .
  • 4-Chlorobenzophenone (C₁₃H₉ClO): Shares a chlorinated aromatic system but replaces the nicotinic acid core with a ketone-functionalized benzophenone, reducing polarity .
  • Dihydroxyazaxanthone (C₁₃H₇ClNO₄): A heterocyclic derivative synthesized from 2-chloronicotinic acid, highlighting the role of Cl substituents in cyclization reactions .

Physicochemical Properties

  • Solubility: The carboxylic acid group in 5-(3-carboxy-4-chlorophenyl)-2-chloronicotinic acid likely enhances aqueous solubility compared to non-carboxylated analogs like 4-chlorobenzophenone.
  • Acidity: The dual electron-withdrawing groups (Cl and COOH) increase acidity relative to mono-substituted derivatives such as 2-chloronicotinic acid.

Pharmacological Potential

The carboxy group may improve binding to biological targets, as seen in other carboxylated pharmaceuticals . Computational docking studies (e.g., AutoDock4) could model its receptor interactions, though this remains speculative .

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid C₁₃H₇Cl₂NO₄ ~316.11 2-Cl (nicotinic acid), 3-COOH, 4-Cl (phenyl) Potential pharmacological applications (inferred)
2-Chloronicotinic Acid C₆H₄ClNO₂ 157.55 2-Cl (nicotinic acid) Pharmaceutical standard, synthesis precursor
4-Chlorobenzophenone C₁₃H₉ClO 216.66 4-Cl (benzophenone), ketone Intermediate in organic synthesis
Dihydroxyazaxanthone (33) C₁₃H₇ClNO₄ 296.66 Cl, hydroxyl groups, heterocyclic core Cytotoxic agent studied by Kolokythas et al.

Research Findings and Gaps

  • Synthetic Efficiency : The cyclization step for azaxanthones achieves 51% yield , suggesting room for optimization in synthesizing the target compound.
  • Biological Data : While azaxanthones show cytotoxicity, the pharmacological profile of 5-(3-carboxy-4-chlorophenyl)-2-chloronicotinic acid remains unstudied.

Biological Activity

5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid (CAS No. 1261935-05-0) is a derivative of picolinic acid and is characterized by its complex molecular structure, which includes a carboxyl group and a chlorinated phenyl ring. This compound has garnered attention in various scientific fields due to its potential biological activities, including enzyme inhibition and modulation of receptor interactions.

The molecular formula of 5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid is C13H8ClNO4C_{13}H_{8}ClNO_{4} with a molecular weight of 312.10 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₈ClNO₄
Molecular Weight312.10 g/mol
CAS Number1261935-05-0
DensityNot specified
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme's conformation and function.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Antioxidant Activity

Research indicates that 5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid exhibits antioxidant properties. This can be significant in reducing oxidative stress in biological systems, which is implicated in various diseases.

Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial activity against certain bacterial strains. This activity is crucial for potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inflammatory pathways, making it a candidate for further research in inflammatory diseases.

Case Studies and Research Findings

  • Enzyme Inhibition Study :
    • A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of several chlorinated nicotinic derivatives, including 5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid, on specific enzymes involved in metabolic pathways. The results indicated significant inhibition compared to control compounds .
  • Antimicrobial Research :
    • In a comparative study on the antimicrobial efficacy of various compounds against Escherichia coli and Staphylococcus aureus, 5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid demonstrated notable activity, suggesting its potential as a lead compound for antibiotic development .
  • Inflammation Model :
    • A recent study investigated the anti-inflammatory properties using a murine model of acute inflammation. The administration of this compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.